molecular formula C19H16N2O4 B5082586 methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate

methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate

Cat. No.: B5082586
M. Wt: 336.3 g/mol
InChI Key: CSGSYDAYMXOXCP-WJDWOHSUSA-N
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Description

Methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate is a complex organic compound with a unique structure that includes a pyrazolidine ring, a benzoate ester, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazolidine ring. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with bacterial cell division or inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its ability to form stable intermediates and undergo diverse chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 4-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-3-9-15(10-4-12)21-18(23)16(17(22)20-21)11-13-5-7-14(8-6-13)19(24)25-2/h3-11H,1-2H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGSYDAYMXOXCP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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